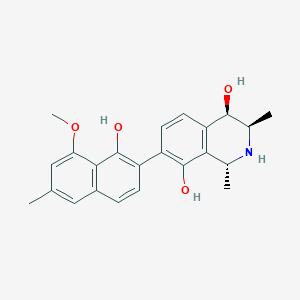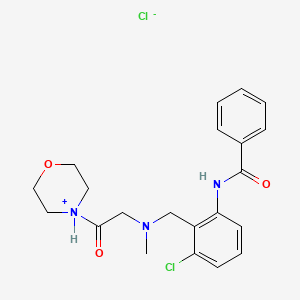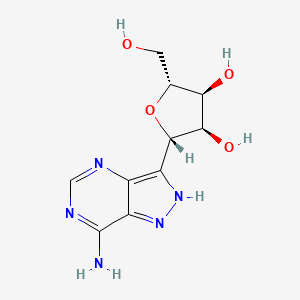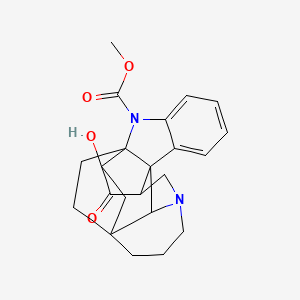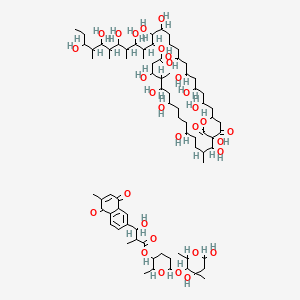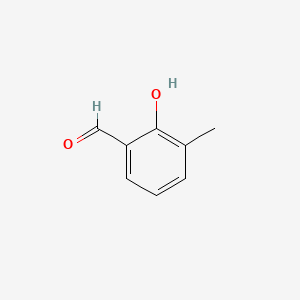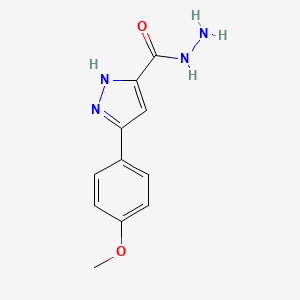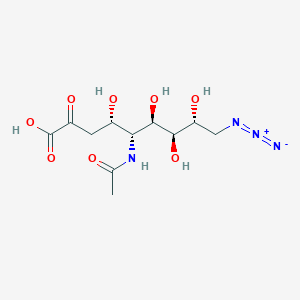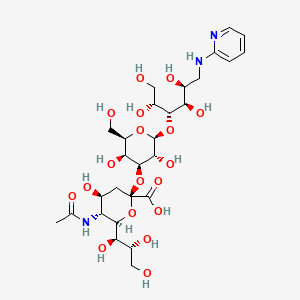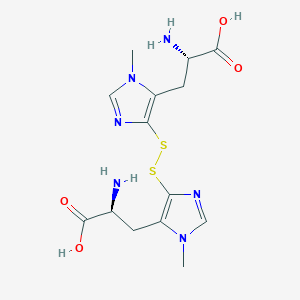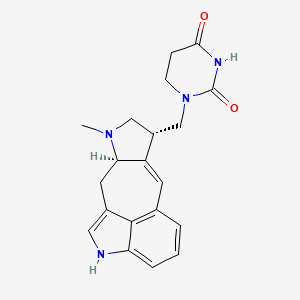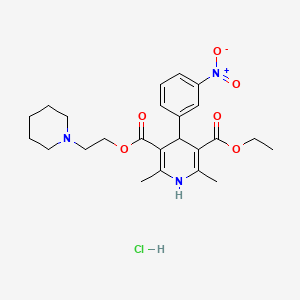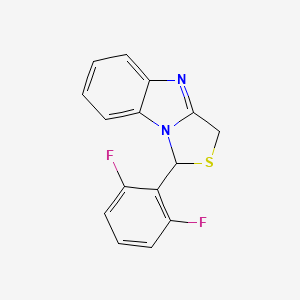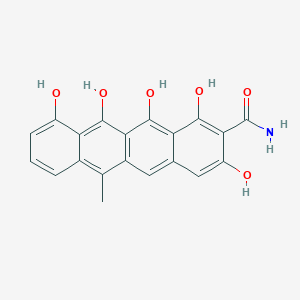
1,3,10,11,12-Pentahydroxy-6-methyltetracene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methylpretetramide is a member of the class of pretetramides in which the only additional substituent is a methyl group at position 6. It has a role as a bacterial metabolite. It derives from a Pretetramid. It is a conjugate acid of a 6-methylpretetramide(1-).
科学的研究の応用
Topochemistry
- Study of Cyclo-octa-1,5-cis,cis-dienes Formation : Research by Green, Lahav, and Schmidt (1971) explored the formation of cyclo-octa-1,5-cis,cis-dienes from various compounds, including penta-1,3-diene-1-carboxamide, under irradiation, contributing to the understanding of C4-versus C8-cyclodimerisation in solid state (Green, Lahav, & Schmidt, 1971).
Pharmacology
- Synthesis and Antidopaminergic Properties : Högberg et al. (1990) synthesized and studied the antidopaminergic properties of various compounds, including carboxamides, providing insights into their potential use as antipsychotic agents (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
- Designing Anticancer Agents : Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, including carboxamides, to evaluate their cytotoxicity against cancer cell lines, contributing to anticancer drug development (Kumar, Mudgal, Rani, Jha, Jaggi, Singh, Sanna, Singh, Sharma, Irchhaiya, & Burman, 2009).
Antimicrobial Research
- Synthesis and Antimicrobial Activity Study : Kolisnyk et al. (2015) synthesized novel derivatives of carboxamides and evaluated their antimicrobial activity, providing potential new treatments for infectious diseases (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Cancer Research
- Synthesis and Cytotoxic Activity in Cancer Treatment : Deady et al. (2000) prepared a series of carboxamide derivatives and evaluated their cytotoxic activity in cell lines, exploring potential cancer treatments (Deady, Rodemann, Finlay, Baguley, & Denny, 2000).
Diabetes Research
- Optimizing 11β-HSD1 Inhibitors for Type II Diabetes : Goldberg et al. (2012) researched the co-optimization of human and murine potency in (5-hydroxy-2-adamantyl)-pyrimidine-5-carboxamide series, targeting 11β-HSD1 inhibitors for type II diabetes treatment (Goldberg, Leach, Scott, Snelson, Groombridge, Donald, Bennett, Bodin, Gutierrez, & Gyte, 2012).
HIV Research
- Metabolism and Disposition in HIV Integrase Inhibitors : Monteagudo et al. (2007) used 19F-NMR spectroscopy to study the metabolism and disposition of HIV integrase inhibitors, including carboxamides, aiding in the development of HIV treatments (Monteagudo, Pesci, Taliani, Fiore, Petrocchi, Nizi, Rowley, Laufer, & Summa, 2007).
特性
CAS番号 |
2602-31-5 |
|---|---|
製品名 |
1,3,10,11,12-Pentahydroxy-6-methyltetracene-2-carboxamide |
分子式 |
C20H15NO6 |
分子量 |
365.3 g/mol |
IUPAC名 |
1,3,10,11,12-pentahydroxy-6-methyltetracene-2-carboxamide |
InChI |
InChI=1S/C20H15NO6/c1-7-9-3-2-4-11(22)14(9)19(26)15-10(7)5-8-6-12(23)16(20(21)27)18(25)13(8)17(15)24/h2-6,22-26H,1H3,(H2,21,27) |
InChIキー |
WBDQDVXPSGTJAV-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC=C(C2=C(C3=C1C=C4C=C(C(=C(C4=C3O)O)C(=O)N)O)O)O |
正規SMILES |
CC1=C2C=CC=C(C2=C(C3=C1C=C4C=C(C(=C(C4=C3O)O)C(=O)N)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B1203299.png)
